Regioisomeric Differentiation: 3‑yl versus 2‑yl Substitution Determines Patent‑Claimed Utility
Phenylamino-thiophen-3-YL-acetonitrile (CAS 904817-00-1) positions the phenylamino-acetonitrile arm at the thiophene 3‑position, which upon hydrolysis yields 4‑(phenylamino)‑3‑thiopheneacetic acid—the core scaffold of the antiphlogistic/analgesic series claimed in US Patent 4,272,507 [1]. In contrast, the 2‑yl regioisomer (CAS 81994‑43‑6) carries the identical substituent at the 2‑position and is not covered by the same patent family for the analgesic indication . The regiochemistry is therefore not a trivial variation but a determinant of intellectual-property scope and intended pharmacophoric geometry.
| Evidence Dimension | Regiochemistry of phenylamino-acetonitrile attachment on thiophene |
|---|---|
| Target Compound Data | 3‑yl substitution (thiophene substituted at position 3) |
| Comparator Or Baseline | 2‑yl substitution (CAS 81994‑43‑6; thiophene substituted at position 2) |
| Quantified Difference | Positional isomerism; 3‑yl isomer maps to US 4,272,507 patent claims; 2‑yl isomer does not |
| Conditions | Structural comparison based on CAS registry and patent scope |
Why This Matters
For laboratories prosecuting phenylaminothiopheneacetic acid patents or developing analogs thereof, selecting the 3‑yl isomer ensures alignment with the disclosed synthetic route and intellectual-property framework.
- [1] Alpermann, H. G. et al. US Patent 4,272,507. Phenylaminothiophenacetic acids, their synthesis, compositions and use. Issued June 9, 1981. Examples include 4-(2,3-dimethylanilino)-3-thiophenacetic acid and related 3‑substituted thiophene derivatives. View Source
